molecular formula C7H11N3O3 B078526 3-Methyl-6-(2-hydroxyethylamino)uracil CAS No. 13300-30-6

3-Methyl-6-(2-hydroxyethylamino)uracil

Cat. No. B078526
CAS RN: 13300-30-6
M. Wt: 185.18 g/mol
InChI Key: XCJLDLYHOCIIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-6-(2-hydroxyethylamino)uracil, also known as Methyleugenol, is a chemical compound with a molecular formula C11H16N2O3. It is a synthetic derivative of uracil, which is a naturally occurring nucleobase. Methyleugenol has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-Methyl-6-(2-hydroxyethylamino)uracil is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to improve glucose and lipid metabolism and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methyl-6-(2-hydroxyethylamino)uracil in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. It can also be used to develop new drugs for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It can cause adverse effects in high doses and requires careful handling and storage.

Future Directions

There are many future directions for the study of 3-Methyl-6-(2-hydroxyethylamino)uracil. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a synthetic derivative of uracil that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 3-Methyl-6-(2-hydroxyethylamino)uracil involves the reaction of uracil with 2-aminoethanol and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

3-Methyl-6-(2-hydroxyethylamino)uracil has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

13300-30-6

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

6-(2-hydroxyethylamino)-3-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3/c1-10-6(12)4-5(8-2-3-11)9-7(10)13/h4,8,11H,2-3H2,1H3,(H,9,13)

InChI Key

XCJLDLYHOCIIBD-UHFFFAOYSA-N

SMILES

CN1C(=O)C=C(NC1=O)NCCO

Canonical SMILES

CN1C(=O)C=C(NC1=O)NCCO

Origin of Product

United States

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